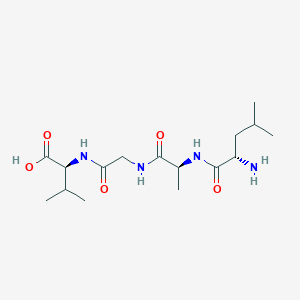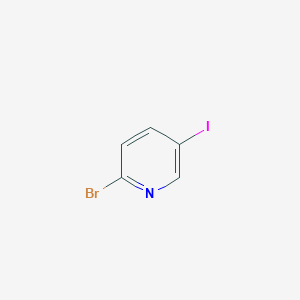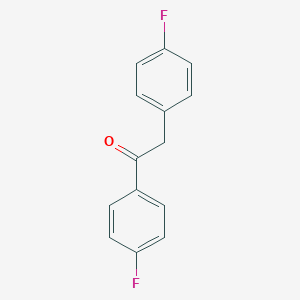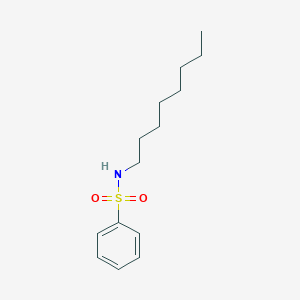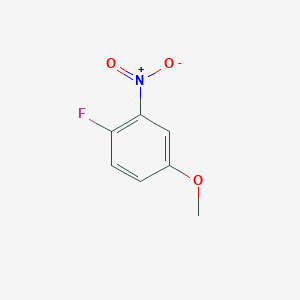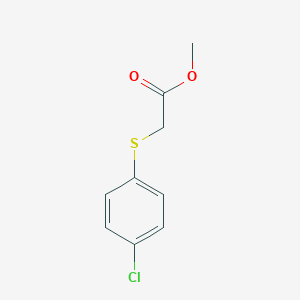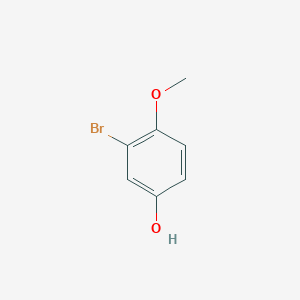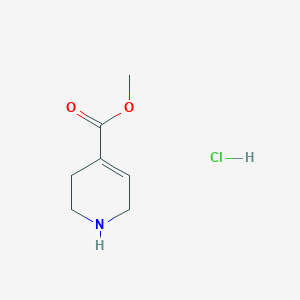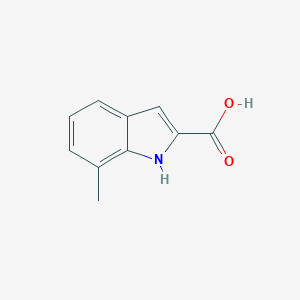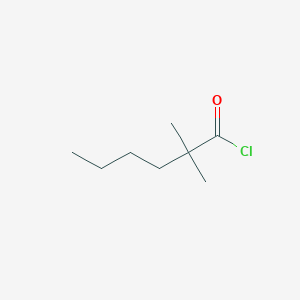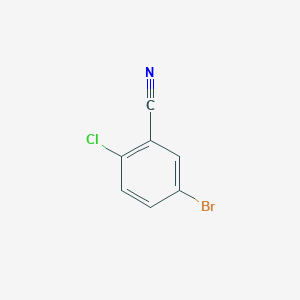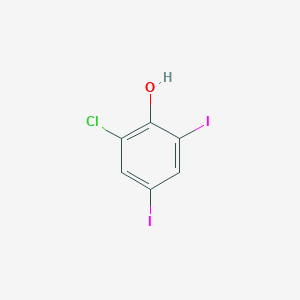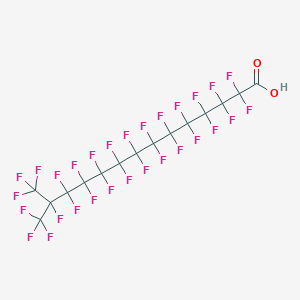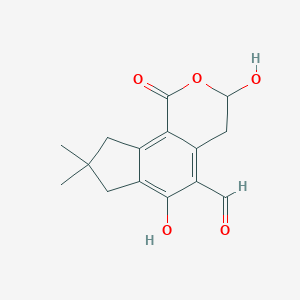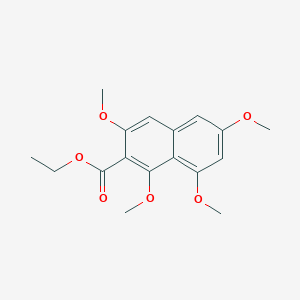
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate, also known as TMANE, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. TMANE belongs to the class of naphthoate esters and is synthesized through a multi-step process that involves the use of various reagents and solvents.
Mécanisme D'action
The mechanism of action of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate is not fully understood. However, it has been suggested that Ethyl 1,3,6,8-tetramethoxy-2-naphthoate exerts its therapeutic effects through the inhibition of various enzymes and the modulation of various signaling pathways. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been shown to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of various enzymes, including xanthine oxidase and cyclooxygenase-2. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate for lab experiments include its potential therapeutic applications, its ability to inhibit the activity of various enzymes, and its anti-inflammatory, anti-tumor, and anti-oxidant properties. However, the limitations of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate for lab experiments include its low yield obtained through the synthesis process and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate. One direction is to further investigate its mechanism of action and the signaling pathways involved in its therapeutic effects. Another direction is to explore its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. Additionally, future studies could focus on optimizing the synthesis process of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate to increase its yield and reduce the use of hazardous reagents and solvents.
Méthodes De Synthèse
The synthesis of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-naphthol with ethyl bromoacetate in the presence of sodium hydride to form ethyl 2-(2-hydroxy-1-naphthyl) acetate. This intermediate is then reacted with methoxy magnesium bromide to form ethyl 2-(2-methoxy-1-naphthyl) acetate. The final step involves the reaction of ethyl 2-(2-methoxy-1-naphthyl) acetate with dimethyl sulfate in the presence of potassium carbonate to form Ethyl 1,3,6,8-tetramethoxy-2-naphthoate. The yield of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate obtained through this process is approximately 50%.
Applications De Recherche Scientifique
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, which is involved in the production of reactive oxygen species. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Propriétés
Numéro CAS |
17213-51-3 |
|---|---|
Nom du produit |
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate |
Formule moléculaire |
C17H20O6 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
ethyl 1,3,6,8-tetramethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H20O6/c1-6-23-17(18)15-12(20-3)8-10-7-11(19-2)9-13(21-4)14(10)16(15)22-5/h7-9H,6H2,1-5H3 |
Clé InChI |
OJBVVJORRJKHMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



